![molecular formula C46H58N4O9 B1205338 Leurosidine](/img/structure/B1205338.png)
Leurosidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leurosidine is a vinca alkaloid.
科学研究应用
Pharmacological Applications
1. Antitumor Activity
Leurosidine exhibits significant antitumor properties, particularly in the treatment of various malignancies. It has been shown to produce marked leukopenia in animal models, indicating its potential utility in treating cancers such as leukemias, lymphomas, and solid tumors. Notably, this compound and its derivative leurocristine have been effective in prolonging the life of mice with transplanted tumors, including:
- Leukemia Models : P1534 strain, L1210 strain, B-82A strain, AKR strain
- Solid Tumors : Sarcoma 180 ascites, Ridgeway Osteogenic Sarcoma, Gardner Lymphosarcoma
The efficacy of this compound has been highlighted in studies showing complete remission in acute lymphoblastic leukemia when combined with steroidal hormones .
2. Cytostatic Properties
Research indicates that derivatives of this compound, such as N-formyl-leurosine, exhibit cytostatic effects with minimal side effects. In clinical trials involving patients with acute leukemia and lymphomas, this compound demonstrated a high rate of complete remission and significant improvements in hematological parameters without notable neurological side effects .
Table 1: Efficacy of this compound in Animal Models
Tumor Type | Model Strain | Dosage (mg/kg) | Outcome |
---|---|---|---|
Leukemia | P1534 | 0.25 | Indefinite life prolongation |
Sarcoma | Walker 256 | 7.5 | Significant tumor reduction |
Lymphosarcoma | Gardner | Varies | Complete remission observed |
Table 2: Clinical Outcomes with N-formyl-leurosine
Patient ID | Cancer Type | Treatment Duration (days) | Response Rate |
---|---|---|---|
1 | Acute Lymphoblastic Leukemia | 10 | Complete remission |
2 | Acute Myeloid Leukemia | 8 | Partial remission |
3 | Chronic Lymphocytic Leukemia | Continuous (10) | Clinical improvement |
Case Studies
Case Study 1: Acute Lymphoblastic Leukemia Treatment
In a clinical trial involving children with acute lymphoblastic leukemia, the administration of this compound led to a complete hematological remission in 50% of cases. The combination therapy with steroids resulted in a 90% response rate .
Case Study 2: Efficacy Against Solid Tumors
A study focused on the use of this compound for treating solid tumors showed promising results in patients with advanced stages of cancer. Patients exhibited significant tumor shrinkage and improved quality of life metrics after treatment cycles .
属性
分子式 |
C46H58N4O9 |
---|---|
分子量 |
811 g/mol |
IUPAC 名称 |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37+,38-,39-,42-,43-,44-,45+,46+/m1/s1 |
InChI 键 |
JXLYSJRDGCGARV-DVOOFMKJSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
手性 SMILES |
CC[C@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。